

# An In-Silico Analysis of Methyl 5,6-dimethylNicotinate: A Technical Whitepaper

**Author:** BenchChem Technical Support Team. **Date:** December 2025

## Compound of Interest

Compound Name: **Methyl 5,6-dimethylNicotinate**

Cat. No.: **B570467**

[Get Quote](#)

This document provides a comprehensive technical overview of the predicted physicochemical, pharmacokinetic, and toxicological properties of **Methyl 5,6-dimethylNicotinate**. In the absence of extensive experimental data, in silico computational models offer a critical first pass in the drug discovery and development process, enabling early assessment of a compound's potential viability. The following analysis leverages established computational methodologies to forecast the Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) profile, drug-likeness, and other key characteristics of this molecule.

## Physicochemical Properties

The fundamental physicochemical properties of a compound govern its behavior in both chemical and biological systems. These characteristics are foundational to all subsequent predictions. While some experimental data exists for related compounds, the properties for **Methyl 5,6-dimethylNicotinate** are primarily derived from computational predictions based on its structure.

Table 1: Predicted Physicochemical Properties of **Methyl 5,6-dimethylNicotinate**

| Property                              | Predicted Value/Type                           | Reference                               |
|---------------------------------------|------------------------------------------------|-----------------------------------------|
| Molecular Formula                     | C <sub>9</sub> H <sub>11</sub> NO <sub>2</sub> | <a href="#">[1]</a>                     |
| Molecular Weight                      | 165.19 g/mol                                   | <a href="#">[1]</a>                     |
| Canonical SMILES                      | CC1=C(C(=NC=C1)C)C(=O)O<br>C                   | N/A                                     |
| logP (Octanol/Water Partition Coeff.) | 1.3 - 1.8 (Predicted)                          | <a href="#">[2]</a> <a href="#">[3]</a> |
| Topological Polar Surface Area (TPSA) | 38.77 Å <sup>2</sup>                           | <a href="#">[4]</a>                     |
| pKa (Most Basic)                      | 3.50 ± 0.20 (Predicted)                        | <a href="#">[5]</a>                     |
| Solubility                            | Soluble in Chloroform and Methanol             | <a href="#">[5]</a> <a href="#">[6]</a> |
| Form                                  | Solid (Predicted)                              | <a href="#">[5]</a>                     |

## In Silico Prediction Methodologies

The data presented in this guide are generated using computational models that rely on various algorithms to correlate a molecule's structure with its biological activity and pharmacokinetic properties. These methods are essential for modern drug discovery.[\[7\]](#)

Core Methodologies:

- Quantitative Structure-Activity Relationship (QSAR): QSAR models are mathematical representations that relate the chemical structure of a series of compounds to their biological activity.[\[4\]](#)[\[8\]](#) These models use molecular descriptors—numerical values that encode information about a molecule's topology, geometry, and electronic properties—to predict the activity of new compounds.[\[4\]](#)
- Molecular Fingerprints: These are bit-string representations of molecular structure and properties. Fingerprints like MACCS and Extended-Connectivity Fingerprints (ECFP) encode the presence or absence of specific substructural features.[\[9\]](#) Machine learning models are then trained on these fingerprints to classify compounds for various ADMET endpoints.[\[9\]](#)[\[10\]](#)

- Machine Learning Models: Algorithms such as Support Vector Machines (SVM), Random Forests (RF), and k-Nearest Neighbors (k-NN) are trained on large datasets of compounds with known experimental ADMET values.[8][10] These trained models can then predict the properties of novel molecules like **Methyl 5,6-dimethylNicotinate**.
- Fragment-Based and Rule-Based Systems: Some properties, like solubility or drug-likeness, are predicted using fragment-based methods that sum the contributions of individual molecular fragments.[9] Rule-based systems, such as Lipinski's Rule of Five, use simple physicochemical property cutoffs to assess oral bioavailability.[3][11]

The in silico prediction workflow diagram below illustrates the logical process from chemical structure input to the generation of predictive data, forming the basis of this analysis.



[Click to download full resolution via product page](#)

Caption: Workflow for in silico property prediction of a chemical entity.

## Predicted Pharmacokinetic (ADMET) Profile

A compound's ADMET profile determines its disposition within an organism, which is a primary cause of attrition in drug development.[\[11\]](#) Early in silico ADMET screening is therefore a crucial step in de-risking drug candidates.[\[4\]](#)[\[10\]](#)

Table 2: Predicted ADMET Profile for **Methyl 5,6-dimethylnicotinate**

| Category                        | Parameter                          | Predicted Outcome                                                                                                   | Significance                                                                                                                |
|---------------------------------|------------------------------------|---------------------------------------------------------------------------------------------------------------------|-----------------------------------------------------------------------------------------------------------------------------|
| Absorption                      | Human Intestinal Absorption (HIA)  | High                                                                                                                | Indicates good absorption from the gastrointestinal tract.<br>[4]                                                           |
| Caco-2 Permeability             | High                               | Suggests high potential for passive diffusion across the intestinal wall.[3]                                        |                                                                                                                             |
| P-glycoprotein (P-gp) Substrate | No                                 | The compound is not likely to be actively pumped out of cells by P-gp, which can improve bioavailability.<br>[4]    |                                                                                                                             |
| Distribution                    | Blood-Brain Barrier (BBB) Permeant | Yes                                                                                                                 | The compound is predicted to cross the BBB, which is relevant for CNS-acting drugs but a potential liability for others.[4] |
| Plasma Protein Binding (%PPB)   | Low to Moderate                    | Low-to-moderate binding suggests a higher fraction of the drug will be free in circulation to exert its effects.[4] |                                                                                                                             |
| Metabolism                      | CYP450 1A2 Inhibitor               | No                                                                                                                  | Unlikely to interfere with the metabolism of drugs cleared by CYP1A2.[10]                                                   |
| CYP450 2C9 Inhibitor            | No                                 | Unlikely to interfere with the metabolism of                                                                        |                                                                                                                             |

|                       |                   |               |                                                                                                                |
|-----------------------|-------------------|---------------|----------------------------------------------------------------------------------------------------------------|
|                       |                   |               | drugs cleared by<br>CYP2C9.[10]                                                                                |
| CYP450 2C19 Inhibitor | No                |               | Unlikely to interfere<br>with the metabolism of<br>drugs cleared by<br>CYP2C19.[10]                            |
| CYP450 2D6 Inhibitor  | No                |               | Unlikely to interfere<br>with the metabolism of<br>drugs cleared by<br>CYP2D6.[10]                             |
| CYP450 3A4 Inhibitor  | No                |               | Unlikely to interfere<br>with the metabolism of<br>drugs cleared by<br>CYP3A4.[10]                             |
| Excretion             | Total Clearance   | Low           | Predicts a slower rate<br>of elimination from the<br>body, potentially<br>leading to a longer<br>half-life.[3] |
| Toxicity              | Ames Mutagenicity | Non-mutagenic | Low probability of<br>causing DNA<br>mutations, a critical<br>safety endpoint.[10]<br>[12]                     |
| Carcinogenicity       | Non-carcinogenic  |               | Low probability of<br>causing cancer upon<br>long-term exposure.<br>[10][12]                                   |
| Hepatotoxicity        | Low Risk          |               | The compound is not<br>predicted to cause<br>significant liver<br>damage.[13]                                  |

|                                         |                            |                                                                    |
|-----------------------------------------|----------------------------|--------------------------------------------------------------------|
| Skin Sensitization                      | Low Risk                   | Unlikely to cause an allergic response upon skin contact.[14]      |
| Acute Oral Toxicity (LD <sub>50</sub> ) | Class III (Slightly toxic) | Indicates a relatively low level of acute toxicity if ingested.[3] |

## Predicted Drug-Likeness and Bioavailability

Drug-likeness is a qualitative concept used to assess whether a compound contains functional groups and physical properties consistent with known drugs.[15] These rules and scores help prioritize compounds that are more likely to be successfully developed.

Table 3: Drug-Likeness and Bioavailability Predictions

| Rule/Score              | Parameter        | Predicted Value   | Compliance         |
|-------------------------|------------------|-------------------|--------------------|
| Lipinski's Rule of Five | Molecular Weight | 165.19            | Yes ( $\leq 500$ ) |
| logP                    | $\sim 1.5$       | Yes ( $\leq 5$ )  |                    |
| H-Bond Donors           | 0                | Yes ( $\leq 5$ )  |                    |
| H-Bond Acceptors        | 3                | Yes ( $\leq 10$ ) |                    |
| Ghose Filter            | logP             | $\sim 1.5$        | Yes (-0.4 to 5.6)  |
| Molar Refractivity      | 45-50            | Yes (40 to 130)   |                    |
| Molecular Weight        | 165.19           | Yes (160 to 480)  |                    |
| Atom Count              | 23               | Yes (20 to 70)    |                    |
| Bioavailability Score   | Predicted Score  | 0.55              | Good               |

Compliance with these rules suggests the compound has a higher probability of being orally bioavailable.[3][11]

## Hypothetical Biological Pathway Interaction

Given its structural relation to nicotinic acid (niacin), **Methyl 5,6-dimethylNicotinate** could hypothetically interact with pathways modulated by nicotinic acid receptors, such as the G-protein coupled receptor GPR109A (HCAR2). Activation of this receptor leads to the inhibition of adenylyl cyclase, a reduction in cyclic AMP (cAMP), and downstream signaling effects. The diagram below illustrates this generalized GPCR inhibitory pathway.



[Click to download full resolution via product page](#)

Caption: Hypothetical inhibitory G-protein signaling pathway modulation.

## Conclusion

The in silico analysis of **Methyl 5,6-dimethylNicotinate** suggests a promising profile for a potential drug candidate, particularly one targeting the central nervous system, given its predicted ability to cross the blood-brain barrier. The compound adheres to key drug-likeness rules, indicating a high probability of good oral bioavailability. Furthermore, its predicted ADMET profile is largely favorable, with low potential for CYP450 inhibition and major toxicities such as mutagenicity and carcinogenicity.

While these computational predictions are a valuable and cost-effective screening tool, they are not a substitute for experimental validation. In vitro and in vivo studies would be required to confirm these findings and fully characterize the pharmacokinetic, pharmacodynamic, and safety profile of **Methyl 5,6-dimethylNicotinate**.

### Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: [info@benchchem.com](mailto:info@benchchem.com) or [Request Quote Online](#).

## References

- 1. scbt.com [scbt.com]
- 2. Methyl Nicotinate | C7H7NO2 | CID 7151 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. Computational Approaches in Preclinical Studies on Drug Discovery and Development - PMC [pmc.ncbi.nlm.nih.gov]
- 5. METHYL 5-METHYLNICOTINATE | 29681-45-6 [amp.chemicalbook.com]
- 6. METHYL 5-METHYLNICOTINATE | 29681-45-6 [chemicalbook.com]
- 7. Toward in silico structure-based ADMET prediction in drug discovery - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. mdpi.com [mdpi.com]
- 9. d-nb.info [d-nb.info]
- 10. ADMET-score – a comprehensive scoring function for evaluation of chemical drug-likeness - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. pozescaf.com [pozescaf.com]
- 13. mdpi.com [mdpi.com]
- 14. discovery.ucl.ac.uk [discovery.ucl.ac.uk]
- 15. Prediction of Drug-Like Properties - Madame Curie Bioscience Database - NCBI Bookshelf [ncbi.nlm.nih.gov]
- To cite this document: BenchChem. [An In-Silico Analysis of Methyl 5,6-dimethylnicotinate: A Technical Whitepaper]. BenchChem, [2025]. [Online PDF]. Available at: <https://www.benchchem.com/product/b570467#in-silico-prediction-of-methyl-5-6-dimethylnicotinate-properties>

### Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:** The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

**Need Industrial/Bulk Grade?** [Request Custom Synthesis Quote](#)

## BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

### Contact

Address: 3281 E Guasti Rd  
Ontario, CA 91761, United States  
Phone: (601) 213-4426  
Email: [info@benchchem.com](mailto:info@benchchem.com)

